tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, an azetidinyl group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the azetidinyl and piperidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include tert-butyl chloroformate, piperidine, and azetidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or piperidinyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine: It can be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
- tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate
- tert-butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazole-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Uniqueness: tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with biological macromolecules makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16(4)11-5-7-17(8-6-11)12-9-15-10-12/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
UGQCSTQDTAYZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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